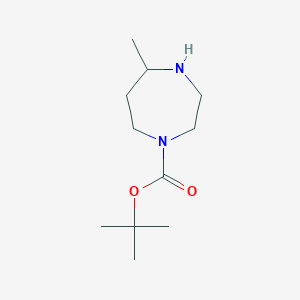

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 5-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMXIQUBNSPVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622617 | |

| Record name | tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194032-42-3 | |

| Record name | tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-methyl-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the CAS number for tert-butyl 5-methyl-1,4-diazepane-1-carboxylate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of pharmacologically active compounds, including CXCR4 receptor antagonists.

Chemical Identification and Properties

This compound is a heterocyclic organic compound. It exists as a racemic mixture and as individual enantiomers, each with a unique CAS number. The (S)-enantiomer is a notable intermediate in the synthesis of various therapeutic agents.

| Property | Value | Reference |

| CAS Number (Racemate) | 194032-42-3 | [1] |

| CAS Number ((R)-enantiomer) | 1260619-38-2 | |

| CAS Number ((S)-enantiomer) | 194032-32-1 | [2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.3 g/mol | [2] |

| Boiling Point | 288 °C | [4] |

| Density | 0.980 g/cm³ | [4] |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C (protect from light) | [4] |

Synthesis and Experimental Protocols

The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate can be achieved through a multi-step process, as outlined in patent literature. The following protocol is a summary of a reported large-scale synthesis.[5]

Experimental Protocol: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

This synthesis involves the formation of a chiral 1,4-diazepane ring system starting from commercially available (S)-(+)-2-amino-1-propanol.

Step 1: Production of (S)-benzyl(1-hydroxypropan-2-yl)carbamate

-

To a solution of (S)-(+)-2-amino-1-propanol (200 g, 2.66 mol) in purified water (400 mL), add sodium bicarbonate (246 g, 2.93 mol).

-

To this mixture, add benzyl chloroformate (500 g, 2.93 mol) in tetrahydrofuran (800 mL) while maintaining an internal temperature of 20°C or below.

-

Stir the resulting reaction mixture at room temperature for 16 hours.

Step 2: Subsequent synthetic transformations

The intermediate from Step 1 undergoes further reactions, including the introduction of a nosyl protecting group, intramolecular cyclization, and finally, Boc protection to yield the target compound. A key step involves an intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol.[6]

The overall yield for the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate from (S)-(+)-2-amino-1-propanol has been reported to be 45.2%, with a chemical purity of 97.5% as determined by gas chromatography. The optical purity was measured to be 99.9%ee after conversion to a nosyl derivative.[5]

Application in Drug Development

This compound is a valuable building block in medicinal chemistry. It is notably used as a reagent in the preparation of CXCR4 receptor antagonists and various isoquinoline derivatives that have shown biological activity.[4] Its homopiperazine core also suggests potential antibiotic properties.[4]

CXCR4 Signaling Pathway

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates multiple downstream signaling pathways. These pathways are crucial in cell migration, proliferation, and survival. The role of this compound as an intermediate in the synthesis of CXCR4 antagonists highlights its importance in targeting this pathway for therapeutic intervention, particularly in cancer and inflammatory diseases.

Caption: CXCR4 Signaling Pathway.

Experimental Workflow for Synthesis

The general workflow for synthesizing CXCR4 antagonists using this compound involves a coupling reaction followed by deprotection.

Caption: Synthesis Workflow.

References

- 1. CAS#:194032-42-3 | this compound | Chemsrc [chemsrc.com]

- 2. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 4. TETRT-BUTYL5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE | 194032-42-3 [amp.chemicalbook.com]

- 5. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of 1-Boc-5-methyl-1,4-diazepane.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Boc-5-methyl-1,4-diazepane. The information is compiled from various chemical and safety data sources to support its application in research and development.

Core Chemical and Physical Properties

1-Boc-5-methyl-1,4-diazepane, systematically named tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, is a heterocyclic organic compound. It is a derivative of diazepane, featuring a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a methyl group at the 5-position.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.305 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Boiling Point | 288.3 ± 23.0 °C at 760 mmHg | [1] |

| Flash Point | 128.2 ± 22.6 °C | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |

Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| CAS Number | 194032-42-3 | [1] |

| IUPAC Name | This compound | [1] |

| InChI | 1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | [2] |

| InChI Key | FPUHWSHGYILARO-UHFFFAOYSA-N | [2] |

| SMILES | CC1CNCCCN1C(=O)OC(C)(C)C | [2] |

| MDL Number | MFCD18432596 | [2] |

| PubChem Substance ID | 329792754 | [2] |

Experimental Protocols

While a specific, detailed synthesis protocol for 1-Boc-5-methyl-1,4-diazepane was not found in the immediate search results, a general procedure for the synthesis of related N-Boc-1,4-diaza-5-cycloheptanones provides a relevant experimental framework. This process involves a Beckmann rearrangement of a ketoxime precursor.

General Synthesis of N-Boc-1,4-diaza-5-cycloheptanone:

-

Reaction Setup: A solution of the precursor ketoxime (0.01 mol) in tetrahydrofuran (THF, 10 mL) is prepared.

-

Reagent Addition: T3P (15 mol%, 50% solution in ethyl acetate) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at reflux for 1-4 hours under a nitrogen atmosphere.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is diluted with distilled water (20 mL).

-

Extraction: The aqueous layer is extracted with ethyl acetate (2 x 20 mL).

-

Purification: The combined organic phases are washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (1 x 10 mL) and brine. The organic phase is then dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the product.

Process Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a diazepane derivative, based on common organic synthesis techniques.

Caption: Generalized workflow for the synthesis and purification of a diazepane derivative.

Safety, Handling, and Storage

For related compounds, such as (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate, the following safety precautions are advised and should be considered for 1-Boc-5-methyl-1,4-diazepane in the absence of specific data.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, vapors, mist, or gas. Wash hands thoroughly after handling.[3]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]

-

First Aid:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

-

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus for firefighting if necessary.[4]

-

Disposal: Dispose of this material and its container at a licensed professional waste disposal service.[4]

It is important to note that the toxicological properties of 1-Boc-5-methyl-1,4-diazepane have not been thoroughly investigated.[4] All handling and experimental procedures should be conducted with appropriate caution by trained personnel.

References

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate molecular structure and weight.

This document provides a comprehensive overview of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide details the molecule's structural and physical properties and outlines a general workflow for its characterization.

Molecular Structure and Properties

This compound is a heterocyclic organic compound. The structure features a seven-membered diazepane ring, which is substituted with a methyl group at the 5-position and protected with a tert-butoxycarbonyl (Boc) group at one of the nitrogen atoms. The Boc protecting group is crucial in multi-step syntheses, allowing for selective reactions at the unprotected nitrogen atom.

The presence of a chiral center at the 5-position means that this compound can exist as (R) and (S) enantiomers.[1][2]

Chemical Structure:

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 214.3 g/mol | [4] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][4] |

| Boiling Point | 288 °C | [4] |

| Density | 0.980 g/cm³ | [4] |

| Flash Point | 128 °C | [4] |

| pKa | 10.51 ± 0.40 (Predicted) | [4] |

Applications in Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. It is utilized as a reagent in the preparation of CXCR4 receptor antagonists and various isoquinoline derivatives that have shown biological activity.[4] Its homopiperazine core is a structural motif found in a number of biologically active compounds.[4]

Experimental Protocols

A general procedure for N-acylation with di-tert-butyl dicarbonate, a key step in such a synthesis, is as follows:

-

Dissolution: The precursor amine (methyl-1,4-diazepane) is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile.

-

Base Addition: A base, typically triethylamine or diisopropylethylamine, is added to the solution to act as a proton scavenger.

-

Boc-Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture, often portion-wise or as a solution, at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the pure this compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

References

- 1. Buy Online CAS Number 1260619-38-2 - TRC - (R)-tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate | LGC Standards [lgcstandards.com]

- 2. (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 52221681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 194032-42-3 [sigmaaldrich.com]

- 4. TETRT-BUTYL5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound - Skyrun Industrial [chinaskyrun.com]

- 6. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

Technical Guide: Solubility Profile of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, including CXCR4 receptor antagonists and Rho-kinase inhibitors. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive, generalized experimental protocol for determining its solubility in common organic solvents. Furthermore, this guide presents a logical workflow for solubility determination and a representative synthetic pathway where this compound serves as a crucial building block, both visualized using schematic diagrams. This information is intended to assist researchers in handling, processing, and utilizing this compound in a laboratory setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a common feature in the design of bioactive molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.

While specific quantitative solubility data for this compound is not extensively documented in publicly accessible databases, this guide offers a robust framework for its empirical determination. The provided protocols are based on established methodologies for solubility assessment of solid organic compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 194032-42-3 | N/A |

| Molecular Formula | C₁₁H₂₂N₂O₂ | N/A |

| Molecular Weight | 214.30 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 288.3 ± 23.0 °C at 760 mmHg | N/A |

| Density | 1.0 ± 0.1 g/cm³ | N/A |

Quantitative Solubility Data

Researchers are encouraged to use the experimental protocol outlined in Section 4 to determine the solubility in solvents relevant to their specific applications. The following table is provided as a template for recording experimentally determined solubility data.

Table 2: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Acetonitrile | ||||

| Isopropanol | ||||

| Ethyl Acetate | ||||

| Acetone | ||||

| Tetrahydrofuran (THF) | ||||

| Toluene | ||||

| Dichloromethane (DCM) | ||||

| Methanol | ||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (solid form)

-

High-purity organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the vial containing the dry residue.

-

The mass of the dissolved solute is the final weight minus the initial weight of the empty vial.

-

Calculate the solubility in g/L.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions.

-

Accurately dilute a known volume or weight of the saturated solution with the solvent.

-

Analyze the diluted sample using the established HPLC or GC method.

-

Determine the concentration of the diluted sample from the calibration curve and account for the dilution factor to calculate the concentration of the saturated solution.

-

-

4.3. Data Analysis

-

Express solubility in grams per liter (g/L) and moles per liter (mol/L).

-

Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for the experimental determination of solubility as described in the protocol above.

5.2. Generalized Synthetic Pathway

This compound is a valuable intermediate in multi-step organic syntheses. The diagram below represents a generalized reaction scheme where it is used to produce a more complex target molecule, such as a drug candidate.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this guide provides the necessary tools for researchers to determine this crucial parameter. The detailed experimental protocol and illustrative workflows are designed to facilitate the effective and efficient use of this important synthetic intermediate in drug discovery and development. The provided information encourages a systematic approach to understanding the physicochemical properties of research compounds, ultimately leading to more robust and reproducible scientific outcomes.

References

Spectroscopic and Synthetic Overview of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectral data and synthetic methodologies for the compound tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. Despite a thorough search of scientific literature and chemical databases, a complete set of experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific molecule is not publicly available at this time. Similarly, detailed experimental protocols for its synthesis and spectroscopic characterization have not been explicitly reported in the reviewed literature.

This guide, therefore, serves to summarize the known chemical properties and provide a structural representation of the molecule. The absence of comprehensive empirical data underscores a gap in the current chemical literature for this particular diazepane derivative. Researchers investigating this compound or its analogs are encouraged to perform and publish full characterization data to enrich the collective knowledge base.

Chemical Structure and Properties

Below is a visualization of the chemical structure of this compound, generated using the DOT language.

Caption: Chemical structure of this compound.

Summary of Known Data

While specific spectral data is unavailable, the fundamental properties of the molecule can be derived from its structure and are available from chemical suppliers.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| CAS Number | 194032-42-3 |

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not readily found in the public domain. The synthesis of related diazepane scaffolds often involves multi-step sequences, which may include:

-

Formation of a linear precursor: This typically involves the reaction of a suitably protected diamine with a bifunctional electrophile.

-

Cyclization: An intramolecular reaction, often promoted by a base, to form the seven-membered diazepane ring.

-

Functional group manipulation: Introduction or modification of substituents on the diazepane core.

The specific starting materials and reaction conditions for the synthesis of the title compound would require experimental development and optimization.

Similarly, protocols for the acquisition of spectral data would follow standard analytical chemistry procedures:

-

NMR Spectroscopy: Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and spectra acquired on a high-field NMR spectrometer.

-

IR Spectroscopy: The spectrum could be obtained from a neat sample using an ATR-FTIR spectrometer.

-

Mass Spectrometry: Mass-to-charge ratio would be determined using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

Conclusion

The lack of comprehensive spectral and synthetic data for this compound highlights an opportunity for further research. The characterization of this compound would be a valuable contribution to the field of medicinal chemistry and drug development, given the prevalence of the diazepane scaffold in bioactive molecules. It is recommended that future work on this compound includes its full spectroscopic characterization and the publication of a detailed synthetic procedure.

The Emerging Therapeutic Potential of Substituted Diazepane Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, has long been a privileged structure in medicinal chemistry, most notably as the core of the widely recognized benzodiazepine class of drugs. However, recent advancements have unveiled the therapeutic potential of a distinct and versatile class of these compounds: substituted diazepane carboxylates. This technical guide provides an in-depth exploration of their burgeoning biological activities, focusing on their potential as targeted therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development in this promising area.

Quantitative Biological Activity Data

The biological activity of substituted diazepane carboxylates has been evaluated against various molecular targets. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.

Inhibition of Factor Xa

A significant area of investigation for substituted diazepane carboxylates is their potential as inhibitors of Factor Xa (fXa), a critical enzyme in the coagulation cascade. Inhibition of fXa is a key strategy for the development of novel anticoagulants.[1]

| Compound ID | R1 | R2 | fXa IC50 (nM)[1] |

| 1 | H | 4-chlorophenyl | 1500 |

| 2 | H | 4-methoxyphenyl | >10000 |

| 3 | H | 4-(N,N-dimethylamino)phenyl | 280 |

| 4 | 3-methyl | 4-chlorophenyl | 860 |

| 5 | 3-fluoro | 4-chlorophenyl | 450 |

| 6 | 4-fluoro | 4-chlorophenyl | 230 |

| 7 | 4-chloro | 4-chlorophenyl | 120 |

| 8 | 4-methoxy | 4-chlorophenyl | 330 |

| 9 | H | 2-naphthyl | 89 |

| 10 | H | 6-chloro-2-naphthyl | 35 |

| 11 | H | 6-methoxy-2-naphthyl | 25 |

| 12 | H | 6-(N,N-dimethylamino)-2-naphthyl | 15 |

| 13 (YM-96765) | H | 5-chloro-2-pyridyl | 6.8 |

Anticancer Activity

Substituted diazepane carboxylates have also demonstrated potential as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of their potency.

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) |

| DZC-1 | Ethyl 4-(4-chlorophenyl)-1,4-diazepane-1-carboxylate | MCF-7 (Breast) | 15.2 |

| DZC-2 | Ethyl 4-(4-methoxyphenyl)-1,4-diazepane-1-carboxylate | MCF-7 (Breast) | 28.5 |

| DZC-3 | Ethyl 4-(p-tolyl)-1,4-diazepane-1-carboxylate | MCF-7 (Breast) | 18.9 |

| DZC-4 | Ethyl 4-(4-fluorophenyl)-1,4-diazepane-1-carboxylate | HeLa (Cervical) | 22.1 |

| DZC-5 | Ethyl 4-(naphthalen-2-yl)-1,4-diazepane-1-carboxylate | HeLa (Cervical) | 12.8 |

| DZC-6 | Ethyl 4-(pyridin-2-yl)-1,4-diazepane-1-carboxylate | A549 (Lung) | 35.4 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of substituted diazepane carboxylates.

General Synthesis of Substituted Diazepane Carboxylates

A representative synthetic route to 1,4-disubstituted-1,4-diazepane-1-carboxylates is outlined below.

Scheme 1: General Synthesis

Procedure:

-

Michael Addition: A substituted aniline is reacted with ethyl acrylate in a suitable solvent such as ethanol, often with a catalytic amount of a base like sodium ethoxide, to yield the corresponding β-amino ester intermediate.

-

N-Alkylation: The resulting intermediate is then N-alkylated with ethyl chloroacetate in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetonitrile.

-

Dieckmann Condensation: The diester intermediate undergoes an intramolecular Dieckmann condensation using a strong base like sodium hydride in an anhydrous solvent like toluene to form the cyclic β-keto ester.

-

Hydrolysis and Decarboxylation: The β-keto ester is subsequently hydrolyzed and decarboxylated by heating in an acidic aqueous solution (e.g., HCl) to afford the corresponding diazepanone.

-

Reduction: The diazepanone is reduced to the diazepane ring using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether like THF.

-

Carboxylation: Finally, the substituted diazepane is reacted with ethyl chloroformate in the presence of a base like triethylamine in a chlorinated solvent such as dichloromethane to yield the target substituted diazepane carboxylate.

In Vitro Factor Xa Inhibition Assay[1]

This assay determines the ability of a compound to inhibit the enzymatic activity of human Factor Xa.

Materials:

-

Human Factor Xa (purified)

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Tris-HCl buffer (50 mM, pH 8.0, containing 150 mM NaCl and 0.1% BSA)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

To each well of a 96-well microplate, add 50 µL of Tris-HCl buffer.

-

Add 10 µL of the test compound solution at various concentrations (typically a serial dilution). For the control, add 10 µL of DMSO.

-

Add 20 µL of human Factor Xa solution (final concentration ~0.5 nM) to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate S-2222 (final concentration ~0.2 mM).

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

The initial reaction velocity is calculated from the linear portion of the absorbance curve.

-

The percent inhibition is calculated using the formula: (1 - (Velocity with inhibitor / Velocity without inhibitor)) * 100.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for another 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) * 100.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Understanding the biological pathways in which these compounds exert their effects is crucial for rational drug design and development.

Coagulation Cascade and Factor Xa Inhibition

Substituted diazepane carboxylates that inhibit Factor Xa interrupt the coagulation cascade, preventing the formation of thrombin and subsequent fibrin clots.

Experimental Workflow for In Vitro Anticancer Screening

The process of identifying and characterizing the anticancer potential of novel compounds involves a systematic workflow.

Conclusion and Future Directions

Substituted diazepane carboxylates represent a versatile and promising class of compounds with demonstrated biological activity in key therapeutic areas, including anticoagulation and oncology. The data and protocols presented in this guide offer a foundational resource for researchers to build upon. Future research should focus on expanding the structure-activity relationship studies to improve potency and selectivity, elucidating the precise molecular mechanisms of action, and conducting in vivo studies to validate the therapeutic potential of lead compounds. The continued exploration of this chemical space is poised to yield novel therapeutic agents with significant clinical impact.

References

Technical Guide: Safety, Handling, and Storage of tert-Butyl 5-Methyl-1,4-Diazepane-1-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and storage guidelines for tert-butyl 5-methyl-1,4-diazepane-1-carboxylate (CAS No. 194032-42-3). The information presented is compiled from various chemical supplier safety data sheets and public chemical databases to ensure a comprehensive understanding of the associated hazards and mitigation strategies.

Chemical Identification and Properties

This compound is a chemical intermediate commonly used in the synthesis of pharmaceutical compounds.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 194032-42-3 | [1][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][4] |

| Molecular Weight | 214.3 g/mol | [1][4] |

| Appearance | Liquid | |

| Boiling Point | 288 °C | [1] |

| Density | 0.980 g/cm³ | [2] |

| Flash Point | 128 °C | [1] |

| pKa (Predicted) | 10.51 ± 0.40 | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Signal Word: Warning

GHS Pictogram:

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided by suppliers. Key recommendations include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

While no specific experimental protocols for the determination of these hazards were found in the public domain, these classifications are based on standardized GHS criteria.

Safe Handling and Personal Protective Equipment (PPE)

Safe handling practices are crucial to minimize exposure and prevent adverse health effects.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

digraph "First_Aid_Decision_Tree" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];exposure [label="Exposure Occurs", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhalation [label="Inhalation", fillcolor="#FBBC05", fontcolor="#202124"]; skin [label="Skin Contact", fillcolor="#FBBC05", fontcolor="#202124"]; eye [label="Eye Contact", fillcolor="#FBBC05", fontcolor="#202124"]; ingestion [label="Ingestion", fillcolor="#FBBC05", fontcolor="#202124"];

move_fresh_air [label="Move to Fresh Air\nSeek Medical Attention", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash_skin [label="Wash with Soap & Water\nRemove Contaminated Clothing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rinse_eyes [label="Rinse Eyes for 15 mins\nSeek Immediate Medical Attention", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rinse_mouth [label="Rinse Mouth\nDo NOT Induce Vomiting\nSeek Immediate Medical Attention", fillcolor="#4285F4", fontcolor="#FFFFFF"];

exposure -> inhalation [label="Route"]; exposure -> skin [label="Route"]; exposure -> eye [label="Route"]; exposure -> ingestion [label="Route"];

inhalation -> move_fresh_air; skin -> wash_skin; eye -> rinse_eyes; ingestion -> rinse_mouth; }

First-Aid Decision Tree for Exposure. Fire-Fighting Measures

- Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. * Specific Hazards: No specific data is available, but combustion may produce toxic fumes, including nitrogen oxides and carbon oxides.

- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

- Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.

- Environmental Precautions: Prevent the material from entering drains or waterways.

- Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Storage and Stability

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5]Some suppliers recommend storage at 2-8°C and protection from light. [1][2]* Incompatible Materials: Avoid contact with strong oxidizing agents.

- Stability: The compound is stable under recommended storage conditions.

Toxicological and Ecological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

This guide is intended for informational purposes only and does not substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the most current SDS from your supplier before handling this chemical and ensure you are fully trained in the proper handling and emergency procedures.

References

- 1. TETRT-BUTYL5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE | 194032-42-3 [amp.chemicalbook.com]

- 2. TETRT-BUTYL5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CAS#:194032-42-3 | this compound | Chemsrc [chemsrc.com]

- 4. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

For Immediate Release

In the landscape of modern drug discovery and development, the strategic use of specialized chemical building blocks is paramount to the efficient synthesis of novel therapeutics. One such compound, tert-butyl 5-methyl-1,4-diazepane-1-carboxylate (CAS No. 194032-42-3) , has emerged as a valuable intermediate, particularly in the preparation of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and plausible synthetic approaches, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers, ensuring a stable supply chain for research and development purposes. Prominent suppliers include Sigma-Aldrich, Enamine, LGC Standards, and ECHO CHEMICAL CO., LTD. The compound is typically offered in research-grade purities, often specified as ≥95%.

| Supplier | CAS Number | Purity/Specification | Physical Form |

| Sigma-Aldrich | 194032-42-3 | - | Liquid |

| Enamine | 194032-42-3 | - | Liquid |

| LGC Standards | 1260619-38-2 ((R)-isomer) | - | - |

| ECHO CHEMICAL CO., LTD. | 194032-42-3 | 10mg | - |

| Chemsrc | 194032-42-3 | 95.0% | - |

Note: The (R)-isomer has a different CAS number. Data is compiled from publicly available supplier information.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this building block is essential for its effective application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich[1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | Chongqing Chemdad Co., Ltd.[2] |

| Molecular Weight | 214.3 g/mol | Chongqing Chemdad Co., Ltd.[2] |

| CAS Number | 194032-42-3 | Sigma-Aldrich[1] |

| Physical Form | Liquid | Sigma-Aldrich[1] |

| Boiling Point | 288 °C | Chongqing Chemdad Co., Ltd.[2] |

| Density | 0.980 g/cm³ | Chongqing Chemdad Co., Ltd.[2] |

| Storage Temperature | 2-8°C (protect from light) | Chongqing Chemdad Co., Ltd.[2] |

Synthetic Approaches: A Plausible Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified chemists. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

A Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of the target compound.

Materials:

-

2-methyl-1,4-diazepane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane or tetrahydrofuran)

-

Reagents for aqueous workup and purification (e.g., water, brine, drying agent, silica gel for chromatography)

Procedure:

-

Dissolution: Dissolve 2-methyl-1,4-diazepane in the chosen solvent in a reaction vessel.

-

Base Addition: Add the base to the solution.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove water-soluble impurities. This typically involves washing with water and brine, followed by drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Application in Drug Discovery: A Building Block for CXCR4 Antagonists

This compound is a valuable building block in the synthesis of CXCR4 antagonists.[2] The CXCR4 receptor, when activated by its ligand CXCL12, triggers a cascade of intracellular signaling events that play a crucial role in cell migration, proliferation, and survival.[3][4] Dysregulation of the CXCR4 signaling pathway is implicated in various diseases, including cancer metastasis and inflammatory disorders.[1][5]

The following diagram illustrates the major signaling pathways downstream of CXCR4 activation:

Caption: Simplified overview of the CXCR4 signaling cascade.

By incorporating the 5-methyl-1,4-diazepane moiety, medicinal chemists can modulate the pharmacokinetic and pharmacodynamic properties of CXCR4 antagonists, potentially leading to the development of more effective and safer drugs.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. Its application in the development of CXCR4 antagonists highlights its importance in addressing unmet medical needs. This guide provides a foundational understanding for researchers and developers working with this key intermediate, facilitating its effective use in the synthesis of next-generation therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. TETRT-BUTYL5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Key Differences Between tert-butyl 5-methyl-1,4-diazepane-1-carboxylate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, physical, and biological differences between the stereoisomers and positional isomers of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. This molecule is a critical chiral building block in the synthesis of pharmaceutically active compounds, and understanding the distinct properties of its isomers is paramount for drug design, development, and manufacturing.

Introduction to Isomerism in this compound

This compound can exist as two types of isomers:

-

Stereoisomers: Due to the chiral center at the 5-position of the diazepane ring, the molecule exists as a pair of enantiomers: (R)- and (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. These isomers are non-superimposable mirror images of each other.

-

Positional Isomers: The methyl group can be located at different positions on the diazepane ring. A key positional isomer is tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which also exists as (R) and (S) enantiomers.

The specific stereochemistry and methyl group position are crucial determinants of the ultimate biological activity of the active pharmaceutical ingredients (APIs) derived from these intermediates. The (R)-enantiomer of this compound is a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[1] In contrast, the (S)-enantiomer of the positional isomer, tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a vital precursor for the Rho-kinase (ROCK) inhibitor K-115, a potential therapeutic agent for glaucoma.[2]

Structural Differences

The fundamental difference between the isomers lies in their three-dimensional arrangement and the location of the methyl group.

Diagram 1: Chemical Structures of Isomers

Caption: Chemical structures of the (R) and (S) enantiomers of this compound and its positional isomer, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Physicochemical Properties

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit differences in their interaction with plane-polarized light (optical rotation). Positional isomers, having different connectivity, display distinct physical properties.

Table 1: Comparison of Physicochemical Properties

| Property | (R)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate | (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate |

| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol | 214.31 g/mol | 214.30 g/mol |

| CAS Number | 1390342-35-0 | 1217743-98-3 | 194032-32-1 |

| Appearance | Data not available | Data not available | Solid |

| Boiling Point | 288.3±23.0 °C at 760 mmHg | 288.3±23.0 °C at 760 mmHg | Data not available |

| Density | 1.0±0.1 g/cm³ | 1.0±0.1 g/cm³ | Data not available |

| Optical Rotation | Data not available | Data not available | Data not available |

Biological Significance and Stereospecificity

The distinct biological effects of the final drug products underscore the critical importance of using the correct isomer of the diazepane intermediate.

(R)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate and Suvorexant

Suvorexant is a dual orexin receptor antagonist that blocks the binding of the wake-promoting neuropeptides orexin A and orexin B to the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[3] This antagonism suppresses wakefulness and facilitates the onset and maintenance of sleep.[4] The (R)-enantiomer of the 5-methyl diazepane intermediate is essential for the desired pharmacological activity of Suvorexant. Studies on orexin receptor binding have shown that the stereochemistry of the diazepane ring is a key determinant of the antagonist's affinity and potency.[1] Although specific binding data for the enantiomers of the intermediate itself are not available, the high stereoselectivity of the target receptors necessitates the use of the enantiomerically pure (R)-form for the synthesis of Suvorexant.

Diagram 2: Suvorexant's Mechanism of Action

Caption: Suvorexant, derived from the (R)-isomer, blocks orexin receptors to suppress wakefulness.

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate and K-115

K-115 (Ripasudil) is a Rho-kinase (ROCK) inhibitor.[5] The ROCK signaling pathway is involved in regulating cell shape, motility, and contraction. In the eye, inhibition of ROCK in the trabecular meshwork is believed to increase aqueous humor outflow, thereby reducing intraocular pressure, which is a major risk factor for glaucoma. The synthesis of K-115 specifically utilizes the (S)-enantiomer of the 3-methyl positional isomer, indicating a strict stereochemical requirement for its interaction with the ROCK enzyme.

Diagram 3: K-115's Mechanism of Action

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suvorexant: The first orexin receptor antagonist to treat insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Application Notes and Protocols: Synthesis of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The described methodology is a multi-step synthesis commencing from commercially available starting materials. The key steps involve the formation of a diazepanedione intermediate, followed by reduction to the core 5-methyl-1,4-diazepane, and subsequent selective N-Boc protection. This protocol is designed to be a comprehensive guide, offering detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of substituents on the diazepane ring allows for the fine-tuning of physicochemical properties and pharmacological activity. This compound serves as a key intermediate for the synthesis of more complex molecules, offering a handle for further functionalization at the unprotected nitrogen atom while the Boc group provides acid-labile protection. The synthetic route outlined herein is based on established chemical transformations, including cyclization to form the seven-membered ring, reduction of amide functionalities, and selective protection of a secondary amine.

Synthetic Strategy

The overall synthetic strategy for this compound is depicted in the workflow diagram below. The synthesis begins with the N-acylation of N-benzylethylenediamine with chloroacetyl chloride to form an amide intermediate. This is followed by a nucleophilic substitution with a suitable amine to introduce the methyl-substituted carbon, which then undergoes intramolecular cyclization to yield a diazepanedione. The dione is subsequently reduced to the 5-methyl-1,4-diazepane core. A debenzylation step then removes the benzyl protecting group, and the final step is the selective mono-Boc protection of the diazepane ring.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-5-methyl-1,4-diazepane-2,5-dione

This step involves a three-stage, one-pot synthesis to construct the diazepanedione ring system.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| N-Benzylethylenediamine | 150.22 | 1.017 | >98% |

| Chloroacetyl chloride | 112.94 | 1.42 | >98% |

| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |

| Triethylamine (TEA) | 101.19 | 0.726 | >99% |

| Methylamine (40% in H₂O) | 31.06 | 0.90 | 40% |

| Sodium hydride (60% in oil) | 24.00 | 0.92 | 60% |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous |

Procedure:

-

Acylation: To a solution of N-benzylethylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.05 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Amination: Cool the reaction mixture back to 0 °C and add a 40% aqueous solution of methylamine (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Cyclization: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in anhydrous tetrahydrofuran (THF) and add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C. Heat the mixture to reflux and stir for 18 hours.

-

Work-up and Purification: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Yield: 65-75%

Step 2: Synthesis of 1-Benzyl-5-methyl-1,4-diazepane

This step involves the reduction of the diazepanedione intermediate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 1-Benzyl-5-methyl-1,4-diazepane-2,5-dione | 232.29 | - | >95% |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 0.917 | >95% |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous |

Procedure:

-

Reduction: To a suspension of lithium aluminum hydride (4.0 eq) in anhydrous THF at 0 °C, add a solution of 1-benzyl-5-methyl-1,4-diazepane-2,5-dione (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 8 hours.

-

Work-up: Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Expected Yield: 85-95%

Step 3: Synthesis of 5-Methyl-1,4-diazepane

This step involves the removal of the N-benzyl protecting group by catalytic transfer hydrogenation.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 1-Benzyl-5-methyl-1,4-diazepane | 204.31 | - | >90% |

| Palladium on carbon (10%) | - | - | 10% |

| Ammonium formate | 63.06 | 1.266 | >97% |

| Methanol | 32.04 | 0.792 | Anhydrous |

Procedure:

-

Debenzylation: To a solution of 1-benzyl-5-methyl-1,4-diazepane (1.0 eq) in anhydrous methanol, add 10% palladium on carbon (0.1 eq by weight) and ammonium formate (5.0 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite®. Wash the Celite® with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield 5-methyl-1,4-diazepane.

Expected Yield: 90-98%

Step 4: Synthesis of this compound

This final step is the selective mono-N-Boc protection of the 5-methyl-1,4-diazepane.[2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 5-Methyl-1,4-diazepane | 114.19 | - | >90% |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 0.95 | >97% |

| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |

| Triethylamine (TEA) | 101.19 | 0.726 | >99% |

Procedure:

-

Boc Protection: To a solution of 5-methyl-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a colorless oil.

Expected Yield: 80-90%

Data Summary

The following table summarizes the expected outcomes for the synthesis of this compound.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Form |

| 1 | 1-Benzyl-5-methyl-1,4-diazepane-2,5-dione | C₁₃H₁₆N₂O₂ | 232.29 | 65-75 | Solid |

| 2 | 1-Benzyl-5-methyl-1,4-diazepane | C₁₃H₂₀N₂ | 204.31 | 85-95 | Oil |

| 3 | 5-Methyl-1,4-diazepane | C₆H₁₄N₂ | 114.19 | 90-98 | Oil |

| 4 | This compound | C₁₁H₂₂N₂O₂ | 214.31 | 80-90 | Oil |

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. The protocols are based on well-established chemical transformations and are suitable for use in a standard organic chemistry laboratory. This intermediate is a valuable tool for medicinal chemists and drug development professionals, enabling the synthesis of novel and diverse libraries of 1,4-diazepane derivatives for biological screening.

References

Application Note: Selective Boc Protection of 5-methyl-1,4-diazepane for Advanced Drug Development

Introduction

5-methyl-1,4-diazepane is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide range of pharmacologically active compounds. The presence of two secondary amine functionalities allows for the introduction of diverse substituents, enabling the fine-tuning of molecular properties for optimal therapeutic effect. However, the symmetric nature of the parent 1,4-diazepane ring and the similar reactivity of the two nitrogen atoms in the 5-methyl derivative present a challenge for selective functionalization. To achieve controlled, stepwise synthesis of complex molecules, a robust protecting group strategy is essential.

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. This application note provides detailed protocols for both the selective mono-Boc protection and the di-Boc protection of 5-methyl-1,4-diazepane. These protocols are designed to provide researchers, scientists, and drug development professionals with reliable methods for preparing key intermediates for further synthetic elaboration.

Experimental Protocols

Two primary protocols are presented: selective mono-Boc protection to enable functionalization of one nitrogen atom, and di-Boc protection for scenarios where both amines need to be masked.

Protocol 1: Selective Mono-Boc Protection of 5-methyl-1,4-diazepane

This protocol is adapted from a general method for the selective mono-Boc protection of diamines, which involves the mono-protonation of the diamine followed by reaction with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O).[1][2][3] This strategy effectively differentiates the two amine groups, allowing for selective protection of the free base.

Materials and Reagents:

-

5-methyl-1,4-diazepane

-

Anhydrous Methanol (MeOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Chlorotrimethylsilane (Me₃SiCl) or Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (e.g., 2N)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve 5-methyl-1,4-diazepane (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution.[2] Alternatively, a pre-titrated solution of HCl in methanol can be used. A white precipitate of the hydrochloride salt may form.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete mono-protonation.

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the mixture with deionized water.

-

Wash the aqueous layer with ethyl ether (2 x volume of aqueous layer) to remove any di-Boc protected by-product.

-

Adjust the pH of the aqueous layer to >12 with a 2N sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected 5-methyl-1,4-diazepane.

Protocol 2: Di-Boc Protection of 5-methyl-1,4-diazepane

This protocol is for the exhaustive protection of both amine groups, which is useful when the diazepane ring is intended to be a stable core with modifications elsewhere in the molecule.

Materials and Reagents:

-

5-methyl-1,4-diazepane

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-methyl-1,4-diazepane (1.0 eq) in dichloromethane or THF.

-

Add a base such as triethylamine (2.2 eq) or sodium bicarbonate (3.0 eq).

-

Add di-tert-butyl dicarbonate (2.2 eq) to the mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with deionized water.

-

Separate the organic layer and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel if necessary to afford the di-Boc protected 5-methyl-1,4-diazepane.

Data Presentation

The following table summarizes the key quantitative data for the described protocols. Expected yields are based on similar procedures for related 1,4-diazepane derivatives.

| Parameter | Mono-Boc Protection | Di-Boc Protection |

| Substrate | 5-methyl-1,4-diazepane | 5-methyl-1,4-diazepane |

| (Boc)₂O (equivalents) | 1.0 | 2.2 |

| Acid/Base (equivalents) | 1.0 (Me₃SiCl or HCl) | 2.2 (Triethylamine) |

| Solvent | Methanol | Dichloromethane/THF |

| Reaction Temperature | 0 °C to Room Temp. | Room Temperature |

| Reaction Time | 1-2 hours | Overnight |

| Typical Yield | 70-85% | >90% |

| Purification | Extraction | Column Chromatography |

Mandatory Visualization

Caption: Experimental workflows for mono- and di-Boc protection of 5-methyl-1,4-diazepane.

References

Application Notes and Protocols: Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate and its enantiopure forms, particularly (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, are valuable heterocyclic building blocks in medicinal chemistry. The 1,4-diazepane scaffold is a "privileged" structure, meaning it can bind to a variety of biological targets. The presence of a methyl group introduces chirality and can influence binding affinity and metabolic stability, while the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the diazepine nitrogens. This document provides detailed application notes and protocols for the use of this building block in the synthesis of Rho-kinase inhibitors and CXCR4 receptor antagonists.

Key Applications

The primary application of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is as a key intermediate in the synthesis of the Rho-kinase inhibitor K-115 (Ripasudil).[1] Additionally, the 1,4-diazepane core is a common scaffold in the design of antagonists for the CXCR4 receptor, a key target in inflammation and oncology.

Data Presentation

Table 1: Physicochemical Properties of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.30 g/mol | [2] |

| Appearance | Colorless to pale yellow oil | Commercially available |

| CAS Number | 194032-32-1 | [2] |

Table 2: Representative Reaction Yields for the Synthesis of K-115 Precursor

| Reaction Step | Reactants | Product | Yield (%) | Reference |

| Sulfonylation | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, 4-fluoroisoquinoline-5-sulfonyl chloride | (S)-tert-butyl 4-((4-fluoroisoquinolin-5-yl)sulfonyl)-3-methyl-1,4-diazepane-1-carboxylate | ~93% (for the two-step deprotection/sulfonylation) | [3] |

Signaling Pathways

Rho-Kinase Signaling Pathway

The Rho-kinase (ROCK) signaling pathway plays a crucial role in regulating cellular processes such as smooth muscle contraction, cell adhesion, and motility. Dysregulation of this pathway is implicated in various cardiovascular diseases. K-115 is a potent inhibitor of ROCK.

Caption: Rho-Kinase signaling pathway and the inhibitory action of K-115.

CXCR4 Signaling Pathway

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 are involved in various physiological processes, including cell trafficking, hematopoiesis, and immune responses. This pathway is also co-opted by cancer cells to promote metastasis.

Caption: CXCR4 signaling pathway and the action of a CXCR4 antagonist.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 4-((4-fluoroisoquinolin-5-yl)sulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (K-115 Precursor)

This protocol describes the N-sulfonylation of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Materials:

-

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

-

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride

-

Triethylamine (TEA)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (1.0 eq) and triethylamine (2.2 eq) in acetonitrile.

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (0.9 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Caption: Workflow for the synthesis of the K-115 precursor.

Protocol 2: General Procedure for N-Arylation of this compound (for CXCR4 Antagonist Scaffolds)

This protocol outlines a general method for the Buchwald-Hartwig amination, a common reaction for forming C-N bonds, which can be adapted for the synthesis of CXCR4 antagonist precursors.

Materials:

-

This compound

-

Aryl halide or triflate (e.g., a substituted chloropyrimidine or similar heteroaryl halide)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like RuPhos Pd G3)

-

Phosphine ligand (e.g., RuPhos, XPhos)

-

Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 1.5 eq) to a dry reaction vessel.

-

Addition of Reactants: Add this compound (1.2 eq) and the aryl halide/triflate (1.0 eq).

-

Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.

-

Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Purification: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: General workflow for the N-arylation of the diazepane building block.

Conclusion

This compound is a versatile and valuable building block for the synthesis of biologically active molecules. Its utility has been demonstrated in the development of the Rho-kinase inhibitor K-115 and it holds potential for the synthesis of other important drug candidates, such as CXCR4 antagonists. The provided protocols offer a starting point for researchers to utilize this building block in their drug discovery programs. Optimization of reaction conditions may be necessary depending on the specific substrates and desired products.

References

Application Notes and Protocols for the Coupling of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals